molecular formula C18H13N3OS B11589899 (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11589899
M. Wt: 319.4 g/mol
InChI Key: YWWAJMQXRFSQAA-PTNGSMBKSA-N
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Description

(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiazole and triazole derivatives. One common method includes the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing in ethanol or methanol with a catalytic amount of acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiazolotriazole derivatives.

Scientific Research Applications

(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-benzylidene-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its bioavailability and efficacy in medicinal applications.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H13N3OS/c1-12-6-5-9-14(10-12)16-19-18-21(20-16)17(22)15(23-18)11-13-7-3-2-4-8-13/h2-11H,1H3/b15-11-

InChI Key

YWWAJMQXRFSQAA-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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